3-Bromo-4-hydroxybenzonitrile
Overview
Description
Synthesis Analysis
The synthesis of halogenated benzonitriles, including 3-Bromo-4-hydroxybenzonitrile, often involves halogenation reactions where specific substituents are introduced into the benzonitrile structure. Techniques such as bromodeboronation of aryl boronic acids have been applied to synthesize related compounds, showcasing the versatility and adaptability of halogenation methods in organic synthesis (Szumigala et al., 2004).
Molecular Structure Analysis
The molecular structure of 3-Bromo-4-hydroxybenzonitrile and related compounds exhibits unique features due to the presence of halogen and hydroxy groups. Studies on isostructures and polymorphs of halogenated 4-hydroxybenzonitriles demonstrate how halogen...X interactions contribute to forming chain-like arrangements and planar sheets, providing insights into the molecular organization and structural motifs common in these compounds (Britton, 2006).
Chemical Reactions and Properties
3-Bromo-4-hydroxybenzonitrile undergoes various chemical reactions, reflecting its reactive nature. The environmental degradation and transformation of bromoxynil, a related compound, have been extensively studied under different conditions, revealing pathways such as reductive debromination and further degradation to simpler molecules. These studies highlight the compound's reactivity towards biological and chemical degradation processes (Knight et al., 2003).
Physical Properties Analysis
The physical properties of 3-Bromo-4-hydroxybenzonitrile, including its solubility, melting point, and stability, are essential for its application in various fields. The polymorphism and solvate formation in structurally related compounds provide valuable information on how these properties can vary with different environmental conditions and molecular arrangements (Britton, 2006).
Scientific Research Applications
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Organic Synthesis : This compound can be used as a reactant in the synthesis of other organic compounds . The specific application would depend on the target compound being synthesized.
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Medicinal Chemistry : In the field of medicinal chemistry, 3-Bromo-4-hydroxybenzonitrile could potentially be used in the synthesis of pharmaceutical compounds . The exact application would depend on the specific drug being developed.
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Materials Science : This compound could potentially be used in the development of new materials . The specific application would depend on the type of material being developed.
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Pharmacokinetics : 3-Bromo-4-hydroxybenzonitrile could potentially be used in studies of drug absorption, distribution, metabolism, and excretion .
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Druglikeness : This compound could potentially be used in studies of druglikeness, which is a measure of how “drug-like” a substance is in terms of factors like bioavailability and side effects .
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Preparation of Tetrazoles : 3-Bromo-4-hydroxybenzonitrile has been used in the preparation of tetrazoles . Tetrazoles are a class of compounds that have applications in various fields, including medicinal chemistry and materials science.
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Chemical Synthesis : This compound can be used as a building block in the synthesis of complex organic molecules .
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Pharmaceutical Research : 3-Bromo-4-hydroxybenzonitrile could be used in the development of new pharmaceutical compounds .
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Material Science : This compound could be used in the synthesis of new materials with unique properties .
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Biochemical Research : 3-Bromo-4-hydroxybenzonitrile could be used in biochemical research, such as studies on enzyme kinetics or protein-ligand interactions .
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Analytical Chemistry : This compound could be used as a standard or reference material in analytical chemistry .
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Environmental Science : 3-Bromo-4-hydroxybenzonitrile could be used in studies on environmental contamination and remediation .
Safety And Hazards
3-Bromo-4-hydroxybenzonitrile is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to wear protective gloves, eye protection, and face protection when handling this compound . In case of eye contact, rinse cautiously with water for several minutes . If skin irritation occurs, seek medical advice .
properties
IUPAC Name |
3-bromo-4-hydroxybenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNO/c8-6-3-5(4-9)1-2-7(6)10/h1-3,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLHNOIAOWQFNGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90177735 | |
Record name | 3-Bromo-4-hydroxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90177735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-hydroxybenzonitrile | |
CAS RN |
2315-86-8 | |
Record name | 3-Bromo-4-hydroxybenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2315-86-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-4-hydroxybenzonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002315868 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Bromo-4-hydroxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90177735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-bromo-4-hydroxybenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.294 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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